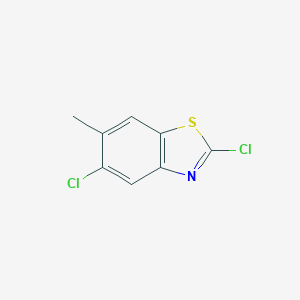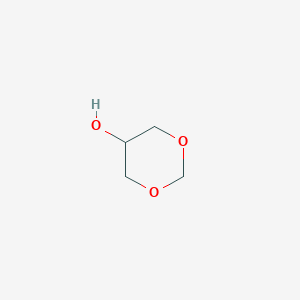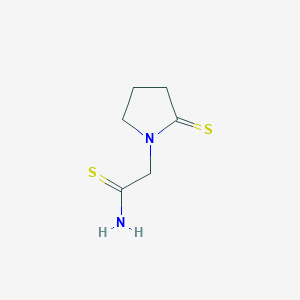
3,4-difluoro-1H-pirrol
Descripción general
Descripción
3,4-Difluoro-1H-pyrrole is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen.
Aplicaciones Científicas De Investigación
3,4-Difluoro-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
They are known to act as anti-inflammatory agents, GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists .
Mode of Action
The interaction of fluoropyrrole derivatives with their targets often results in changes that inhibit the function of the target, leading to their various biological effects .
Biochemical Pathways
Given the known activities of fluoropyrrole derivatives, it can be inferred that they may affect pathways related to inflammation, hormone regulation, viral replication, and blood pressure regulation .
Result of Action
Based on the known activities of fluoropyrrole derivatives, it can be inferred that the compound may have anti-inflammatory effects, inhibit certain receptors, and interfere with viral replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-1H-pyrrole typically involves the direct fluorination of pyrrole derivatives. One common method is the electrophilic fluorination using reagents such as xenon difluoride. This method provides regioselective fluorination at the desired positions . Another approach involves the use of elemental fluorine under controlled conditions to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production of 3,4-difluoro-1H-pyrrole may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-1H-pyrrole undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Fluorination: Xenon difluoride, elemental fluorine.
Substitution Reactions: Various nucleophiles and electrophiles.
Oxidation and Reduction: Common oxidizing and reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Difluoropyrrole
- 2,5-Difluoropyrrole
- 3,5-Difluoropyrrole
Uniqueness
3,4-Difluoro-1H-pyrrole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyrrole derivatives. This unique positioning can lead to distinct properties and applications .
Propiedades
IUPAC Name |
3,4-difluoro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N/c5-3-1-7-2-4(3)6/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJOPWQYDZAFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472976 | |
| Record name | 3,4-difluoro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120047-51-0 | |
| Record name | 3,4-difluoro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-difluoro-1H-pyrrole interesting for anion recognition?
A1: 3,4-difluoro-1H-pyrrole serves as a valuable building block for creating anion receptors. Research has demonstrated that incorporating this molecule into larger structures like octamethyloctafluorocalix[4]pyrrole and 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline significantly enhances their affinity for anions compared to their non-fluorinated counterparts. [] This enhanced binding affinity is attributed to the electron-withdrawing effects of the fluorine atoms, making the pyrrole NH protons more acidic and thus strengthening hydrogen bond interactions with anions. []
Q2: Which anions show increased binding affinity with fluorinated receptors containing 3,4-difluoro-1H-pyrrole?
A2: Studies using 1H NMR, 19F NMR, and fluorescence emission spectroscopy have shown that incorporating 3,4-difluoro-1H-pyrrole into receptor structures leads to a particularly significant increase in binding affinity for chloride and dihydrogen phosphate anions. [] This effect is especially pronounced in the 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline system, which exhibits a remarkable three orders of magnitude improvement in binding affinity for H2PO4- compared to its non-fluorinated counterpart. []
Q3: How does the size of fluorinated calix[n]pyrroles impact their anion binding selectivity?
A3: Research indicates that as the size of fluorinated calix[n]pyrroles increases (n = 4-6), their selectivity for bromide over chloride also increases. [] This trend is evident in the decreasing binding ratio of Ka(Cl)/Ka(Br) with increasing macrocycle size. [] This observation suggests that larger fluorinated calix[n]pyrroles provide a more suitable binding environment for the larger bromide anion compared to the smaller chloride anion.
Q4: What is the crystal structure of 3,4-difluoro-1H-pyrrole?
A4: The crystal structure of 3,4-difluoro-1H-pyrrole has been determined at 120 K using single-crystal X-ray diffraction analysis. [] The molecule crystallizes in the orthorhombic Pbca space group (no. 61) with unit cell parameters: a = 5.552(1) Å, b = 11.017(2) Å, and c = 13.597(3) Å. [] The crystal structure reveals the presence of intermolecular N-H—F-C hydrogen bonds, with lengths of 2.255(2) Å and 2.292(2) Å, involving three pyrrole units. []
Q5: What are some applications of 3,4-difluoro-1H-pyrrole derivatives in materials science?
A5: Derivatives of 3,4-difluoro-1H-pyrrole, specifically those containing a 2-cyano group, have shown promise in the development of luminescent liquid crystals. [] These materials exhibit adjustable properties based on the specific substituents incorporated into their structure. [] Further research in this area could lead to advancements in display technologies and other applications requiring tunable luminescent materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)


![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)




![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)




